REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:4]=[N:5][C:6]([S:9][CH3:10])=[N:7][CH:8]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:31]>C1C=CC=CC=1>[Br:31][CH2:2][C:3]1[CH:4]=[N:5][C:6]([S:9][CH3:10])=[N:7][CH:8]=1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=NC(=NC1)SC
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography (silica gel, 4:1 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=NC(=NC1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |